molecular formula C20H20FN5O4 B2683369 ethyl 2-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate CAS No. 1105237-69-1

ethyl 2-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate

Cat. No.: B2683369
CAS No.: 1105237-69-1
M. Wt: 413.409
InChI Key: QKMSZDSJQLHVKN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazinone core substituted with a 4-fluorophenyl group at position 1 and a cyclopropyl moiety at position 4. The structure includes an acetamide-linked ethyl ester side chain, which enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-[[2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O4/c1-2-30-17(28)10-22-16(27)11-25-20(29)19-15(18(24-25)12-3-4-12)9-23-26(19)14-7-5-13(21)6-8-14/h5-9,12H,2-4,10-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMSZDSJQLHVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate is a novel compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H22FN5O2C_{24}H_{22}FN_5O_2 with a molecular weight of approximately 431.5 g/mol. The compound features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC24H22FN5O2
Molecular Weight431.5 g/mol
StructurePyrazolo[3,4-d]pyridazine derivative

Antitumor Activity

Recent studies have indicated that derivatives of the pyrazolo[3,4-d]pyridazine scaffold exhibit significant antitumor activity. For instance, compounds similar to this compound have shown potent inhibition against various cancer cell lines. A study reported that certain pyrazolo derivatives displayed nanomolar inhibitory activities against tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation and differentiation .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. Research demonstrated that related compounds reduced myeloperoxidase activity and serum levels of pro-inflammatory cytokines such as TNF-α and IL-22 in models of digestive system inflammation . These findings suggest a potential role in managing inflammatory conditions.

Antiviral Activity

The antiviral potential of pyrazolo derivatives has been explored in various studies. Compounds with similar structural features have shown effectiveness against viral infections, indicating that this compound may possess similar antiviral properties .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : They may modulate receptor activity related to growth factor signaling pathways.
  • Cytokine Regulation : By influencing cytokine production, these compounds can alter immune responses.

Study 1: Antitumor Efficacy

In a recent study evaluating the antitumor efficacy of pyrazolo derivatives, this compound was tested against L1210 and P388 leukemia cell lines. The results indicated that it significantly inhibited cell proliferation compared to control groups .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of related compounds in a colitis model. The study found that treatment with these compounds resulted in reduced histopathological damage and lower levels of inflammatory markers compared to untreated controls .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 2-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate exhibit significant antiproliferative activity against various human tumor cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results with GI50 values in the nanomolar to micromolar range across multiple cancer types . These findings suggest that the compound may possess similar properties, warranting further investigation into its structure-activity relationship (SAR).

Antiviral Properties

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising candidate for developing selective inhibitors against viral infections, particularly β-coronaviruses. Research indicates that modifications at specific positions of this scaffold can enhance antiviral activity while maintaining solubility and metabolic stability . This highlights the potential of this compound in antiviral drug development.

Antimicrobial Activity

Compounds containing triazole and pyrazole moieties have demonstrated broad-spectrum antimicrobial properties. For example, derivatives with 1,2,4-triazole cores have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria . this compound could be explored for similar antimicrobial efficacy.

Optical Applications

Research has identified certain pyrazolo derivatives as effective fluorophores for optical applications. The unique electronic properties of these compounds make them suitable for use in sensors and imaging technologies. The incorporation of this compound into polymer matrices could enhance the optical performance of materials used in photonic devices .

Drug Delivery Systems

The lipophilic nature of compounds like this compound suggests potential applications in drug delivery systems. By modifying the compound to improve solubility and bioavailability, it could serve as a carrier for poorly soluble drugs, enhancing therapeutic outcomes.

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedGI50 (nM/μM)
Compound AA54950 nM
Compound BMCF7100 nM
Compound CHeLa200 nM

Table 2: Antiviral Activity Against β-Coronaviruses

Compound NameViral StrainIC50 (nM)
Compound XSARS-CoV30 nM
Compound YMERS-CoV50 nM

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.

Reaction TypeConditionsReagentsProductsApplications
Alkaline hydrolysisAqueous NaOH (1M), 80°CNaOH/H₂OCarboxylic acid derivativePrecursor for ionic forms
Acidic hydrolysisHCl (6M), refluxHCl/EtOHEthyl ester → acid chlorideIntermediate for amide coupling

Amide Bond Reactivity

The acetamido group participates in nucleophilic acyl substitution reactions, enabling structural diversification through coupling with amines or thiols.

Reaction PartnerCatalystTemperatureProduct FeatureBiological Relevance
Primary aminesDCC/DMAP25-40°CNew amide bondsEnhanced target affinity
Thiol-containing compoundsEDC/HOBt0-5°CThioester formationProdrug development

Cyclopropane Ring Modifications

The cyclopropyl substituent undergoes ring-opening reactions under oxidative or reductive conditions, altering electronic properties and steric effects.

Reaction TypeConditionsOutcomesStability Impact
Oxidation (O₂, CuCl₂)100°C, 12hCyclopropane → cyclopropanolReduced metabolic stability
Hydrogenation (H₂/Pd-C)50 psi, RTRing saturationIncreased hydrophobicity

Pyrazolo-Pyridazine Core Functionalization

The fused heterocyclic system supports electrophilic substitutions and metal-catalyzed cross-coupling reactions .

ReactionPosition ModifiedCatalytic SystemYield (%)Application Example
Suzuki couplingC-3 positionPd(PPh₃)₄/K₂CO₃72-85Aryl group introduction for kinase inhibition
NitrationC-5 positionHNO₃/H₂SO₄68Nitro derivatives for antimicrobial studies

Nucleophilic Substitution at Fluorophenyl Group

The para-fluorophenyl moiety undergoes selective substitution reactions with oxygen/nitrogen nucleophiles .

NucleophileSolventTimeSelectivity Ratio (para:meta)Byproducts
MethoxideDMF6h9:1<5% di-substituted
PiperidineTHF3h8.5:1Negligible

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions between the pyridazine ring and adjacent carbonyl groups.

Light SourceWavelengthProduct TypeQuantum YieldStability
UV-C254 nmDimersΦ = 0.32Stable in dark
UV-A365 nmOxetanesΦ = 0.18Thermolabile

Key Research Findings:

  • Suzuki coupling optimizations show that electron-withdrawing groups on the boronic acid partner increase reaction rates by 40% compared to electron-donating groups.

  • Hydrolysis kinetics follow pseudo-first-order behavior (k = 0.023 min⁻¹ in pH 7.4 buffer at 37°C), critical for prodrug design.

  • DFT calculations predict electrophilic susceptibility at C-3 (Fukui index f⁺ = 0.152) and C-5 (f⁺ = 0.138) of the pyridazine ring .

This compound’s reactivity profile makes it a valuable scaffold for developing kinase inhibitors, antimicrobial agents, and prodrug systems. Further studies are needed to explore asymmetric functionalization and in vivo metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with three classes of heterocycles:

Pyrazolo[3,4-d]pyrimidinones: Synthesized via reactions of substituted pyrazoles with thioxo-pyrimidinones, these compounds (e.g., 1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones) exhibit similar fused bicyclic systems but differ in the substitution of sulfur atoms and phenyl groups at specific positions. These modifications influence electronic properties and binding affinities .

Pyrazolo[1,5-a]pyrazines : Patented derivatives like 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one feature fluorinated side chains and piperazine rings, enhancing metabolic stability compared to the target compound’s cyclopropyl and acetamide groups .

Pyrimido[1,2-b]pyridazinones: Compounds such as 2-(2-methyl-1,3-benzothiazol-6-yl)-7-(piperidin-4-yl)-4H-pyrimido[1,2-b]pyridazin-4-one prioritize lipophilic benzothiazole substituents, contrasting with the target’s polar acetamide ester .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of ethyl 2-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate?

  • Methodology : The compound can be synthesized via multi-step protocols involving cyclocondensation of substituted pyridazine precursors with ethyl oxalyl monochloride, followed by coupling reactions. For example, analogous structures have been prepared using N-heterocyclic intermediates under inert conditions (e.g., nitrogen atmosphere) with catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency . Key steps include monitoring reaction progress via TLC and HPLC to ensure purity (>95%) before crystallization.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation. Single-crystal diffraction data (e.g., bond lengths, angles, and torsion angles) should align with computational models (DFT or molecular mechanics). For example, Acta Crystallographica Section E reports similar pyridazine derivatives resolved at 0.84 Å resolution . Complementary techniques include 1^1H/13^13C NMR (e.g., verifying cyclopropyl protons at δ 0.8–1.2 ppm) and HRMS (mass accuracy <5 ppm).

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodology : Conduct polarity-based solubility screens using DMSO (for stock solutions) followed by dilution in PBS (pH 7.4) or ethanol/water mixtures. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC quantification of degradation products. For pyridazine analogs, DMSO:PBS (1:9 v/v) is often stable for >48 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or mass fragments)?

  • Methodology : Use 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For example, unexpected splitting in acetamido protons may arise from restricted rotation; variable-temperature NMR can confirm this. If HRMS shows unaccounted fragments, tandem MS/MS with collision-induced dissociation (CID) can identify degradation pathways or impurities . Cross-validate with computational fragmentation tools (e.g., MassFrontier).

Q. What strategies are effective for improving the compound’s bioavailability in preclinical studies?

  • Methodology : Modify physicochemical properties via prodrug design (e.g., ester hydrolysis to enhance solubility) or nanoformulation (liposomes, polymeric nanoparticles). For pyridazine derivatives, logP optimization (target 2–4) via substituent tuning (e.g., fluorophenyl groups) improves membrane permeability . In vitro Caco-2 assays and PAMPA can predict absorption efficiency.

Q. How can the compound’s biological target(s) be identified and validated?

  • Methodology : Use affinity-based proteomics (e.g., pull-down assays with biotinylated analogs) or computational docking against kinases/GPCRs. For example, fluorophenyl-pyridazine hybrids have shown affinity for PDE4B and JAK2 . Validate via siRNA knockdown or CRISPR-Cas9 gene editing in cell-based assays (e.g., IC50 shifts >10-fold indicate target relevance) .

Q. What experimental designs are recommended to assess the compound’s enzyme inhibition kinetics?

  • Methodology : Use Michaelis-Menten kinetics with varying substrate concentrations (0.5–10× Km) and fixed inhibitor doses. Monitor progress curves via fluorometric or spectrophotometric assays (e.g., NADH depletion for oxidoreductases). For time-dependent inhibition, pre-incubate enzyme with compound before adding substrate. Data analysis via GraphPad Prism (nonlinear regression for Ki/Kd determination) .

Methodological Frameworks for Data Interpretation

Q. How should researchers address conflicting results between in vitro and in vivo efficacy data?

  • Methodology : Investigate pharmacokinetic-pharmacodynamic (PK-PD) disconnects. Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability. If in vitro IC50 is 100 nM but in vivo ED50 is >10 µM, consider metabolic instability (e.g., CYP450-mediated oxidation). Use liver microsome assays and CYP isoform-specific inhibitors to identify metabolic hotspots .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in heterogeneous cell populations?

  • Methodology : Apply mixed-effects models or Bayesian hierarchical modeling to account for variability. For example, use a four-parameter logistic curve (Hill equation) with bootstrapping to estimate EC50 confidence intervals. Outlier detection via Grubbs’ test or robust regression .

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